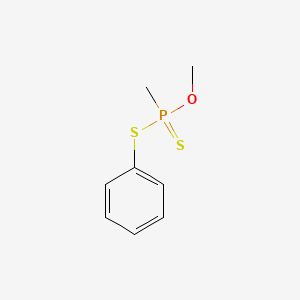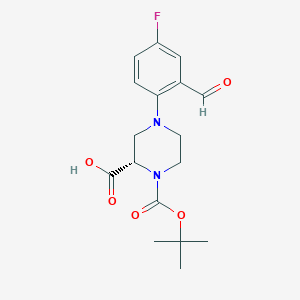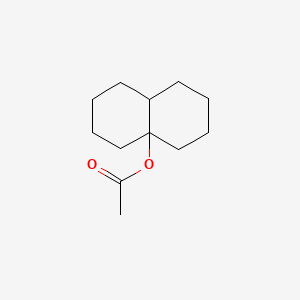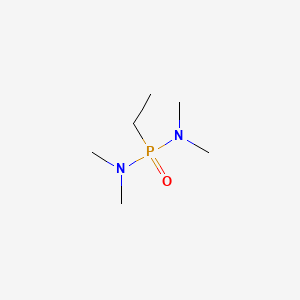
P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide is a chemical compound with the molecular formula C6H17N2OP. It is known for its unique structure, which includes a phosphonic diamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide typically involves the reaction of ethylphosphonic dichloride with N,N-dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide include:
- P-Methyl-N,N,N’,N’-tetramethylphosphonic diamide
- P-Propyl-N,N,N’,N’-tetramethylphosphonic diamide
- P-Butyl-N,N,N’,N’-tetramethylphosphonic diamide .
Uniqueness
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl analogs. These properties include differences in reactivity, stability, and solubility, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
14655-69-7 |
|---|---|
Molecular Formula |
C6H17N2OP |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
N-[dimethylamino(ethyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C6H17N2OP/c1-6-10(9,7(2)3)8(4)5/h6H2,1-5H3 |
InChI Key |
ZBFJXELASZBPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


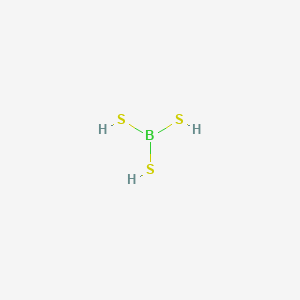
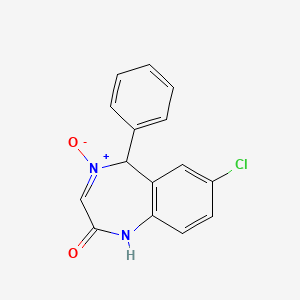
![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)
![Tris-[4-(tritylamino)-phenyl]acetonitrile](/img/structure/B13732649.png)
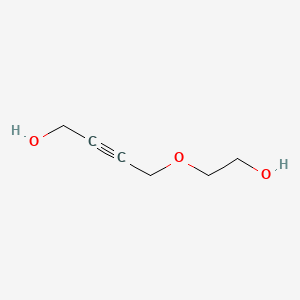
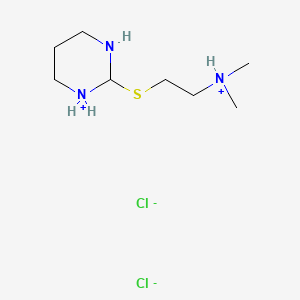
![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)
